molecular formula C10H12INO3S B14831718 N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide

Cat. No.: B14831718
M. Wt: 353.18 g/mol
InChI Key: WUXIWWOFAUKUGT-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C10H12INO3S

Molecular Weight

353.18 g/mol

IUPAC Name

N-(2-cyclopropyloxy-6-iodophenyl)methanesulfonamide

InChI

InChI=1S/C10H12INO3S/c1-16(13,14)12-10-8(11)3-2-4-9(10)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

WUXIWWOFAUKUGT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1I)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable phenol derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Iodination: The iodination of the phenyl ring can be achieved using iodine and a suitable oxidizing agent like sodium iodate or hydrogen peroxide.

    Methanesulfonamide Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropoxy and iodine groups can enhance binding affinity through hydrophobic interactions and halogen bonding, respectively . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in synthesis and research .

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